

# NP213: A Comparative Analysis of Long-Term Efficacy in Onychomycosis Post-Treatment

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals on the sustained effectiveness of NP213 versus alternative topical therapies for fungal nail infections.

This guide provides a detailed evaluation of the long-term efficacy of NP213, a novel peptide-based antifungal agent, following a short course of treatment for onychomycosis. Its performance is objectively compared with other leading topical alternatives—efinaconazole, tavaborole, topical terbinafine, and luliconazole—supported by data from key clinical trials. Detailed experimental methodologies are provided for a clear understanding of the trial designs and outcomes.

## **Comparative Efficacy of NP213 and Alternatives**

The following table summarizes the long-term efficacy data from clinical trials of NP213 and its comparators. A key differentiator for NP213 is its significantly shorter treatment duration compared to other topical agents.



| Treatmen<br>t                       | Active<br>Ingredien<br>t     | Trial<br>Phase        | Treatmen<br>t Duration | Follow-up | Mycologi<br>cal Cure<br>Rate          | Complete<br>Cure Rate |
|-------------------------------------|------------------------------|-----------------------|------------------------|-----------|---------------------------------------|-----------------------|
| NP213<br>(Novexatin<br>®)           | NP213<br>(cyclic<br>peptide) | Phase IIa             | 28 days                | 360 days  | 56.5%[1][2]                           | Not<br>Reported       |
| Efinaconaz<br>ole<br>(Jublia®)      | Efinaconaz<br>ole 10%        | Phase III<br>(Pooled) | 48 weeks               | 52 weeks  | 55.2% &<br>53.4%[3]                   | 17.8% &<br>15.2%[3]   |
| Tavaborole<br>(Kerydin®)            | Tavaborole<br>5%             | Phase III             | 48 weeks               | 52 weeks  | 31.1% -<br>35.9%[4]                   | 6.5% &<br>9.1%[4]     |
| Topical<br>Terbinafine<br>(MOB-015) | Terbinafine<br>HCl 10%       | Phase III             | 48 weeks               | 52 weeks  | 69.9%[5][6]                           | 4.5%[5][6]            |
| Luliconazol<br>e                    | Luliconazol<br>e 5%          | Phase III             | 48 weeks               | 48 weeks  | 45.4% (Negative direct microscopy)[7] | 14.9%[7]              |

# **Experimental Protocols: A Methodological Overview**

This section details the methodologies employed in the key clinical trials cited in this guide, providing a basis for the comparative data presented.

### NP213 (Novexatin®) Phase IIa Study (NCT02343627)

- Study Design: A randomized, double-blind, placebo-controlled pilot study.[1]
- Patient Population: 47 participants with mild-to-moderate (10-50% nail involvement) toenail onychomycosis caused by dermatophytes.[1]
- Intervention: Participants were randomized in a 3:1 ratio to receive either NP213 solution or a placebo.[1] The treatment was applied daily for 28 days.[1][2]



- Primary Efficacy Endpoint: The primary outcome was the proportion of patients with negative fungal culture at day 360.[1][2]
- Sample Collection and Analysis: Nail clippings and subungual debris were collected at baseline and at specified follow-up points. Fungal presence was determined by culture on specific media.[8]

# Efinaconazole 10% Solution Phase III Studies (NCT01008033 & NCT01007708)

- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[9][10][11]
- Patient Population: Patients with mild to moderate distal lateral subungual onychomycosis affecting 20% to 50% of the target great toenail.[10]
- Intervention: Patients were randomized (3:1) to receive efinaconazole 10% solution or vehicle, applied once daily for 48 weeks.[10]
- Primary Efficacy Endpoint: The primary endpoint was the rate of complete cure at week 52, defined as 0% clinical involvement of the target toenail and negative results on both potassium hydroxide (KOH) examination and fungal culture.[9][10]
- Sample Collection and Analysis: Toenail specimens were collected for mycological assessment, including KOH staining and fungal culture.

#### **Tavaborole 5% Solution Phase III Studies**

- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials. [4]
- Patient Population: Adults with distal subungual onychomycosis affecting 20% to 60% of the target great toenail.[4]
- Intervention: Patients were randomized (2:1) to apply tavaborole 5% solution or vehicle once daily for 48 weeks.[4]



- Primary Efficacy Endpoint: The primary endpoint was complete cure of the target great toenail at week 52, defined as a completely clear nail with negative mycology (negative KOH and culture).[4]
- Sample Collection and Analysis: Nail specimens were obtained for mycological evaluation using KOH microscopy and fungal culture.

# Topical Terbinafine 10% Solution (MOB-015) Phase III Study

- Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.[5][6]
- Patient Population: Patients with mild to moderate distal and lateral subungual onychomycosis involving 20% to 60% of at least one great toenail.[5][6]
- Intervention: Patients were randomized to a once-daily application of MOB-015 or a matching vehicle for 48 weeks.[5][6]
- Primary Efficacy Endpoint: The primary efficacy variable was complete cure at week 52, defined as 0% clinical disease involvement and mycological cure.[5][6]
- Sample Collection and Analysis: Mycological cure was determined by negative culture and negative KOH microscopy.

### Luliconazole 5% Nail Solution Phase III Study

- Study Design: A multicenter, double-blind, randomized study.[7]
- Patient Population: Japanese patients with distal lateral subungual onychomycosis of the great toenails, with 20-50% clinical involvement.[7]
- Intervention: Patients were randomized (2:1) to receive Iuliconazole or vehicle once daily for 48 weeks.[7]
- Primary Efficacy Endpoint: The primary endpoint was the complete cure rate, defined as clinical cure (0% clinical involvement) plus mycological cure (negative results on direct microscopy).[7]



 Sample Collection and Analysis: Nail samples were assessed for the presence of fungi using direct microscopy.[7]

## **Visualizing Mechanisms and Processes**

To further elucidate the comparisons, the following diagrams illustrate the mechanism of action of NP213, a typical clinical trial workflow for onychomycosis, and a logical comparison of NP213's treatment paradigm.



Click to download full resolution via product page

NP213's direct action on the fungal cell membrane.





Click to download full resolution via product page

A generalized workflow for onychomycosis clinical trials.





Click to download full resolution via product page

Logical comparison of NP213's treatment approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Efficacy and safety of topical terbinafine 10% solution (MOB-015) in the treatment of mild to moderate distal subungual onychomycosis: A randomized, multicenter, double-blind, vehicle-controlled phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Efficacy and safety of luliconazole 5% nail solution for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efinaconazole in the treatment of onychomycosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [NP213: A Comparative Analysis of Long-Term Efficacy in Onychomycosis Post-Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107579#evaluation-of-np213-s-long-term-efficacypost-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



